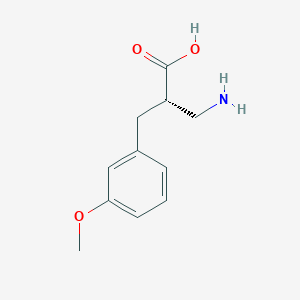
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is an organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both acetamido and aminopyridinyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate and 5-aminopyridine.
Acetylation: The 5-aminopyridine is acetylated using acetic anhydride to form 5-acetamidopyridine.
Condensation: The acetylated product is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate involves its interaction with specific molecular targets. The acetamido and aminopyridinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-acetamidomalonate: Similar structure but lacks the aminopyridinyl group.
2-Acetamido-5-aminopyridine: Similar structure but lacks the diethyl malonate moiety.
Pyridylalanine Derivatives: Compounds with similar pyridine ring but different substituents.
Uniqueness
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is unique due to the presence of both acetamido and aminopyridinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
67938-68-5 |
|---|---|
Formule moléculaire |
C14H19N3O5 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H19N3O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5,15H2,1-3H3,(H,17,18) |
Clé InChI |
OTXPYNWALLKIAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC=C(C=C1)N)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






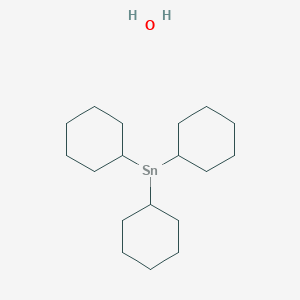
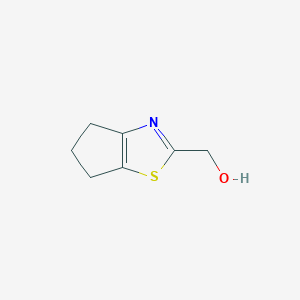
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)
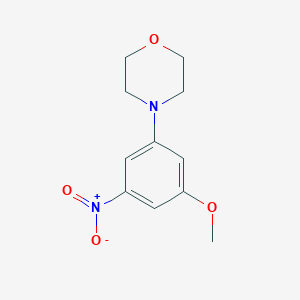


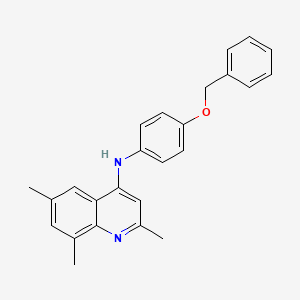

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
